molecular formula C8H11Cl2N B8118413 4-Aminomethyl-2-chlorotoluene hydrochloride

4-Aminomethyl-2-chlorotoluene hydrochloride

Cat. No. B8118413
M. Wt: 192.08 g/mol
InChI Key: DQJUAUGPNCLTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04598077

Procedure details

To a mixture of 80 ml of concentrated hydrochloric acid and 8 ml of ethanol, was added 8.0 g of 4-acetamidomethyl-2-chlorotoluene. The stirred mixture was heated overnight under reflux. The solvent was removed by distillation and the residue was washed out with acetone to yield 7.7 g of 4-aminomethyl-2-chlorotoluene hydrochloride; m.p. ≤242° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
4-acetamidomethyl-2-chlorotoluene
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([Cl:14])[CH:8]=1)(=O)C>C(O)C>[ClH:14].[NH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([Cl:14])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
4-acetamidomethyl-2-chlorotoluene
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)NCC1=CC(=C(C=C1)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
WASH
Type
WASH
Details
the residue was washed out with acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1=CC(=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 198.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.